L-Valyl-L-serylglycyl-L-glutamic acid
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Overview
Description
L-Valyl-L-serylglycyl-L-glutamic acid is a peptide compound composed of the amino acids L-valine, L-serine, glycine, and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-serylglycyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation and Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-serylglycyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of glutamic acid can produce reduced glutamate derivatives.
Scientific Research Applications
L-Valyl-L-serylglycyl-L-glutamic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Valyl-L-serylglycyl-L-glutamic acid involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with glutamate receptors, influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-glutamic acid: A dipeptide with similar structural features but lacks the serine and glycine residues.
L-Glutamyl-L-cysteine: Another peptide with glutamic acid but includes cysteine instead of valine, serine, and glycine.
Properties
CAS No. |
61756-23-8 |
---|---|
Molecular Formula |
C15H26N4O8 |
Molecular Weight |
390.39 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)19-9(6-20)13(24)17-5-10(21)18-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,24)(H,18,21)(H,19,25)(H,22,23)(H,26,27)/t8-,9-,12-/m0/s1 |
InChI Key |
WLTDXECJADOKAN-AUTRQRHGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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